N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H21N7 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.18584370 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine are the D2 and 5-HT2A receptors . These receptors play a crucial role in the regulation of mood and behavior. The D2 receptor is a dopamine receptor, while the 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding results in a change in the conformation of the receptors, which can lead to a series of intracellular events. The compound acts as an antagonist at these receptors, blocking their activation and thus inhibiting the downstream effects of dopamine and serotonin .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those associated with dopamine and serotonin signaling . By blocking the D2 and 5-HT2A receptors, the compound can influence the downstream effects of these neurotransmitters, potentially leading to changes in mood and behavior .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on the D2 and 5-HT2A receptors . By blocking these receptors, the compound can modulate the signaling pathways of dopamine and serotonin, potentially leading to changes in mood and behavior .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-13-20-14-5-3-4-6-15(14)21-17/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUGFSXXOOYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.